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Compound of Interest

Compound Name: 2-Bromo-5-methylanisole

Cat. No.: B1279017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive molecules

utilizing 2-Bromo-5-methylanisole as a key starting material. This versatile building block

offers a reactive handle for the introduction of diverse functionalities through modern cross-

coupling reactions, enabling the construction of complex molecular architectures with potential

therapeutic applications. The strategic placement of the bromo, methoxy, and methyl groups on

the aromatic ring allows for fine-tuning of steric and electronic properties, which is crucial in the

design of potent and selective bioactive compounds.

Introduction to 2-Bromo-5-methylanisole in
Medicinal Chemistry
2-Bromo-5-methylanisole is a substituted aromatic compound that serves as a valuable

precursor in the synthesis of a wide range of organic molecules. In the realm of medicinal

chemistry, its utility is primarily derived from the presence of a bromine atom, which is

amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions, such

as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of

modern drug discovery, allowing for the efficient and modular assembly of complex molecular

scaffolds from readily available starting materials.

The methoxy and methyl substituents on the phenyl ring of 2-Bromo-5-methylanisole can also

play a significant role in modulating the biological activity of the final compounds. The methoxy
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group can act as a hydrogen bond acceptor and influence the metabolic stability of the

molecule, while the methyl group can contribute to hydrophobic interactions within the binding

pocket of a biological target. The relative positions of these groups, along with the bromine

atom, provide a unique substitution pattern that can be exploited to achieve desired structure-

activity relationships (SAR).

Key Synthetic Transformations
The bromine atom on the 2-Bromo-5-methylanisole ring is the primary site for synthetic

elaboration. The two most common and powerful methods for forming new carbon-carbon and

carbon-nitrogen bonds at this position are the Suzuki-Miyaura coupling and the Buchwald-

Hartwig amination, respectively.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organohalide and an organoboron compound. This reaction is widely used for the synthesis of

biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents. In

the context of 2-Bromo-5-methylanisole, this reaction allows for the introduction of a wide

variety of aryl and heteroaryl substituents at the 2-position.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in

medicinal chemistry for the synthesis of arylamines, which are key components of many

bioactive molecules. The use of 2-Bromo-5-methylanisole in this reaction allows for the

introduction of a diverse range of primary and secondary amines at the 2-position.

Application Example: Synthesis of a Potential
Kinase Inhibitor Scaffold
While direct synthesis of a marketed drug from 2-Bromo-5-methylanisole is not widely

documented, its structural motif is present in various kinase inhibitors. The following protocols

are based on established methodologies for the synthesis of kinase inhibitor scaffolds using
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structurally related bromo-substituted aromatic compounds. These protocols provide a robust

starting point for the synthesis of novel bioactive molecules from 2-Bromo-5-methylanisole.

Data Presentation: Representative Cross-Coupling
Reactions
The following tables summarize typical reaction conditions and expected yields for the Suzuki-

Miyaura and Buchwald-Hartwig reactions with aryl bromides, which can be adapted for 2-
Bromo-5-methylanisole.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Entry
Aryl
Bromi
de

Arylb
oroni
c
Acid
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yst
(mol
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d
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Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Entry
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e
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Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura
Coupling
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling

of 2-Bromo-5-methylanisole with an arylboronic acid.

Materials:
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2-Bromo-5-methylanisole (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, 2.0 equiv)

Degassed solvent (e.g., Toluene/Water 4:1)

Schlenk flask or sealed tube

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask, add 2-Bromo-5-methylanisole, the arylboronic acid, the base, and

the palladium catalyst.

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent via syringe.

Heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Protocol 2: General Procedure for Buchwald-Hartwig
Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig

amination of 2-Bromo-5-methylanisole with an amine.

Materials:

2-Bromo-5-methylanisole (1.0 equiv)

Amine (1.2 equiv)

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

Phosphine ligand (e.g., Xantphos, 4 mol%)

Base (e.g., Cs₂CO₃, 1.5 equiv)

Anhydrous, degassed solvent (e.g., Toluene)

Schlenk flask or sealed tube

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the

base.

Evacuate and backfill the flask with an inert gas three times.

Add 2-Bromo-5-methylanisole and the amine.

Add the anhydrous, degassed solvent via syringe.

Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent and filter through a pad of Celite.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by flash column chromatography.
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Caption: Generalized kinase signaling pathway and the mechanism of inhibition by a bioactive

molecule.
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Caption: General experimental workflow for the synthesis of bioactive molecules via cross-

coupling reactions.
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Caption: Synthetic pathways from 2-Bromo-5-methylanisole to bioactive molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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